In-Depth Technical Guide on the Core Properties of 3,3-Dimethylcyclobutene
In-Depth Technical Guide on the Core Properties of 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3,3-dimethylcyclobutene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this strained carbocycle in their work.
Core Physicochemical Properties
3,3-Dimethylcyclobutene is a cyclic alkene with the molecular formula C₆H₁₀.[1][2][3] Its structure consists of a four-membered ring containing a double bond and a gem-dimethyl group. This strained ring system is a key determinant of its reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1][3] |
| Molar Mass | 82.14 g/mol | [1][3] |
| CAS Number | 16327-38-1 | [1][3][4] |
| Predicted Boiling Point | 55.6 ± 7.0 °C | [1][2] |
| Predicted Density | 0.799 ± 0.06 g/cm³ | [1][2] |
Synthesis of 3,3-Dimethylcyclobutene
The primary synthetic route to 3,3-dimethylcyclobutene is through the dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane (B1285389).[1][5]
Experimental Protocol: Dehydrohalogenation of 3-Bromo-1,1-dimethylcyclobutane
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Diethyl ether
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-1,1-dimethylcyclobutane in anhydrous DMSO or THF.
-
Add potassium tert-butoxide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-70 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Note: The specific reaction conditions (temperature, time, and solvent) would need to be optimized for this particular substrate.
Spectroscopic Data
Detailed experimental spectroscopic data for 3,3-dimethylcyclobutene is not widely available in the public domain. The following represents predicted data and information for a closely related isomer, which should be used with caution and for reference purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental 1H or 13C NMR spectra for 3,3-dimethylcyclobutene were found in the searched literature. The data for the isomer, 3,3-dimethyl-1-butene, is provided for informational purposes only and should not be used for the identification of 3,3-dimethylcyclobutene.[7]
Infrared (IR) Spectroscopy: Specific IR data for 3,3-dimethylcyclobutene is not detailed in the available search results. General characteristic peaks would include C-H stretches for the alkyl and alkenyl groups, and a C=C stretch for the double bond.
Reactivity: Thermal Isomerization
A key aspect of the reactivity of 3,3-dimethylcyclobutene is its thermal isomerization to form 2,3-dimethyl-1,3-butadiene. This is a unimolecular, first-order reaction that occurs in the gas phase.[8]
Kinetics of Thermal Isomerization
The thermal isomerization of 3,3-dimethylcyclobutene has been studied in the gas phase over a temperature range of 150–200°C. The reaction is a homogeneous, first-order process. The rate constant for this isomerization is described by the Arrhenius equation:[8]
k = 10¹³⁹³ exp(-36,090 / RT) s⁻¹[8]
where:
-
k is the rate constant
-
R is the gas constant
-
T is the absolute temperature in Kelvin
Experimental Protocol: Gas-Phase Thermal Isomerization
A general experimental setup for studying gas-phase unimolecular isomerizations involves a static vacuum system connected to a reaction vessel maintained at a constant temperature.
Equipment:
-
Static vacuum line with pressure measurement (e.g., a manometer)
-
Pyrex reaction vessel enclosed in a furnace with a temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Evacuate the entire system, including the reaction vessel.
-
Introduce a known pressure of 3,3-dimethylcyclobutene into the reaction vessel, which is pre-heated to the desired temperature.
-
Allow the reaction to proceed for a specific time.
-
At the end of the reaction period, rapidly cool the reaction vessel to quench the reaction.
-
Sample the contents of the reaction vessel and analyze the product mixture using gas chromatography to determine the extent of conversion.
-
Repeat the experiment at different temperatures to determine the rate constants and subsequently the Arrhenius parameters.
Reaction Mechanisms and Logical Relationships
The thermal isomerization of 3,3-dimethylcyclobutene is a classic example of an electrocyclic ring-opening reaction. The mechanism proceeds through a concerted pericyclic transition state.
Caption: Thermal Isomerization of 3,3-Dimethylcyclobutene.
The workflow for the synthesis and subsequent characterization and reactivity studies of 3,3-dimethylcyclobutene can be summarized as follows:
Caption: Experimental Workflow for 3,3-Dimethylcyclobutene.
References
- 1. 3,3-Dimethylcyclobutene | 16327-38-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-dimethylcyclobutene | CAS#:16327-38-1 | Chemsrc [chemsrc.com]
- 5. 3,3-Dimethylcyclobutene synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,3-Dimethyl-1-butene(558-37-2) 13C NMR spectrum [chemicalbook.com]
- 8. Thermal isomerization of cyclobutenes. Part 10.—3,3-Dimethylcyclobutene and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
